molecular formula C8H16O3 B14303487 4-Hydroxybutyl 2-methylpropanoate CAS No. 123641-46-3

4-Hydroxybutyl 2-methylpropanoate

Cat. No.: B14303487
CAS No.: 123641-46-3
M. Wt: 160.21 g/mol
InChI Key: MRYFPHZQITURKV-UHFFFAOYSA-N
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Description

4-Hydroxybutyl 2-methylpropanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxybutyl 2-methylpropanoate typically involves the esterification of 4-hydroxybutanol with 2-methylpropanoic acid. This reaction is catalyzed by an acid, such as sulfuric acid, and requires heating under reflux conditions to drive the reaction to completion. The reaction can be represented as follows:

4-Hydroxybutanol+2-Methylpropanoic acidH2SO44-Hydroxybutyl 2-methylpropanoate+H2O\text{4-Hydroxybutanol} + \text{2-Methylpropanoic acid} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} 4-Hydroxybutanol+2-Methylpropanoic acidH2​SO4​​4-Hydroxybutyl 2-methylpropanoate+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxybutyl 2-methylpropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) and alkoxide ions (RO⁻) can be used for substitution reactions.

Major Products

    Oxidation: Formation of 4-oxobutyl 2-methylpropanoate.

    Reduction: Formation of 4-hydroxybutanol and 2-methylpropanol.

    Substitution: Formation of various substituted esters and alcohols.

Scientific Research Applications

4-Hydroxybutyl 2-methylpropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxybutyl 2-methylpropanoate involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, while the ester group can undergo hydrolysis to release the corresponding alcohol and acid. These interactions can influence biological processes and chemical reactions, making the compound valuable in research and industrial applications .

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: Commonly used as a solvent in laboratories and industry.

    Methyl butyrate: Known for its fruity odor and used in flavoring agents.

    Isopropyl butyrate: Used in perfumes and as a solvent.

Uniqueness

4-Hydroxybutyl 2-methylpropanoate stands out due to its unique combination of a hydroxyl group and an ester group, which allows it to participate in a wide range of chemical reactions

Properties

CAS No.

123641-46-3

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

IUPAC Name

4-hydroxybutyl 2-methylpropanoate

InChI

InChI=1S/C8H16O3/c1-7(2)8(10)11-6-4-3-5-9/h7,9H,3-6H2,1-2H3

InChI Key

MRYFPHZQITURKV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)OCCCCO

Origin of Product

United States

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